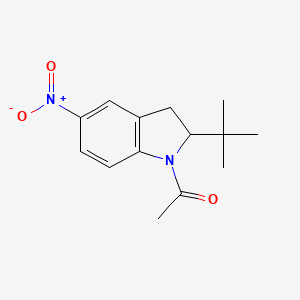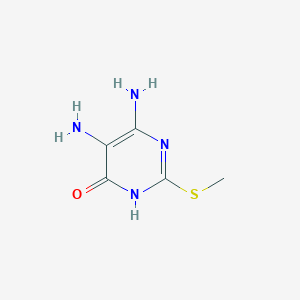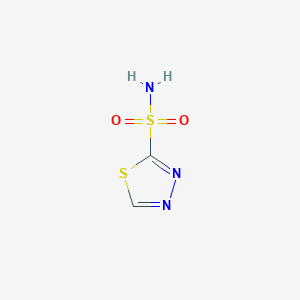
1,3,4-Thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
The synthesis of 1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with different functional groups using reagents like hydrazonoyl chlorides. Common reagents used in these reactions include triethylamine, phosphorus oxychloride, and various hydrazonoyl derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfonamide has been widely studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues . This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-sulfonamide is unique due to its specific ring structure and functional groups. Similar compounds include:
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Shares a similar core structure but with an amino group instead of a sulfonamide group.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Contains an acetamido group, which alters its chemical properties and biological activity. These compounds exhibit different reactivities and biological activities, highlighting the importance of specific functional groups in determining the compound’s properties.
Properties
CAS No. |
25182-53-0 |
|---|---|
Molecular Formula |
C2H3N3O2S2 |
Molecular Weight |
165.20 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O2S2/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
InChI Key |
AXNSXSNCIZLUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
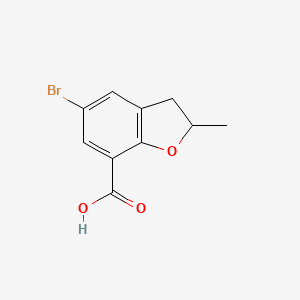
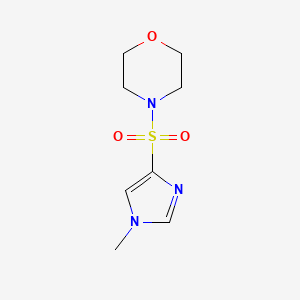
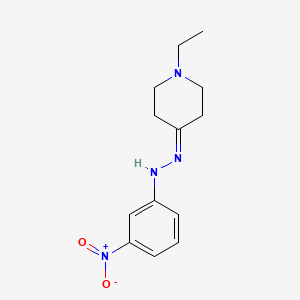
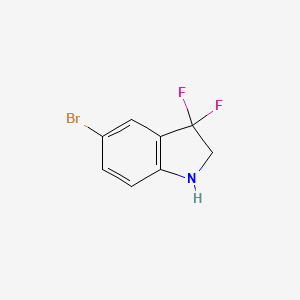


![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)


